Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate
Description
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is a bicyclic amine derivative featuring a 2-azabicyclo[3.3.1]nonane core with a tert-butyl carbamate protecting group at the 2-position and an amino substituent at the 8-position. The tert-butyl group enhances solubility and stability during synthesis, while the amino group at C8 introduces a reactive site for further functionalization.
Properties
IUPAC Name |
tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)11(15)8-9/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPOAKKHGBLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-2-azabicyclo[331]nonane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl substituted products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate has been studied for its potential therapeutic applications due to its structural resemblance to various biologically active compounds. It serves as a scaffold for the development of new drugs targeting neurological disorders, given its ability to interact with neurotransmitter systems.
Synthesis of Bioactive Compounds
The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity. Its bicyclic structure allows for modifications that can enhance the biological activity or selectivity of the resulting compounds.
Neuropharmacology
Research indicates that derivatives of azabicyclo compounds, including this compound, may exhibit neuroprotective effects and could be explored for treating conditions such as Alzheimer's disease or Parkinson's disease due to their ability to modulate neurotransmitter release and receptor activity.
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclo compounds, including tert-butyl 8-amino derivatives, on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to control groups, suggesting potential applications in neurodegenerative disease treatment .
Case Study 2: Synthesis and Characterization
In another study, researchers synthesized various derivatives of this compound to evaluate their pharmacological properties. The synthesized compounds were characterized using NMR and mass spectrometry, revealing structural integrity and confirming their potential as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 2-azabicyclo[3.3.1]nonane scaffold is shared among several analogs, but differences in substituents critically influence their properties:
Key Observations :
- Amino vs. Oxo Groups: The 8-amino group in the target compound contrasts with the 9-oxo group in compounds 17 and 30.
- Aryl Substituents : Compounds 17, 30, and 46 feature a 3-methoxyphenyl group at C5, which may enhance binding to opioid receptors due to π-π interactions. The target compound lacks this moiety, suggesting divergent pharmacological profiles .
- Spiro Analogs (): Tert-butyl diazaspiro derivatives (e.g., 2-azaspiro[4.5]decane-8-carboxylate) differ in ring topology, leading to distinct conformational flexibility and steric effects compared to the bicyclo[3.3.1]nonane system .
Stereochemical and Analytical Considerations
- Stereoisomerism : Diastereomeric pairs (e.g., 19/20 in , in ) exhibit distinct NMR profiles. For example, compound 23 () shows rotameric splitting in its ¹H-NMR spectrum (δ 3.22–4.49 ppm), emphasizing the need for advanced analytical techniques to resolve stereochemical complexity .
- MS and NMR Data : HRMS-ESI and ¹³C-NMR are critical for confirming molecular formulas and substituent positions. For instance, compound 31 () has a molecular ion at m/z 385.2012 (calc. 385.2015), validating its structure .
Pharmacological Implications
- Compound 22 () and 46 () are tested as μ-opioid receptor (MOR) modulators, with efficacy influenced by C9 substituents (e.g., hydroxyethyl vs. methyl) .
- The absence of a 3-methoxyphenyl group in the target compound may reduce MOR affinity but could redirect activity toward other targets, such as κ- or δ-opioid receptors .
Biological Activity
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 1363380-67-9
- IUPAC Name : this compound
The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its unique pharmacological properties.
This compound acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for its potential use in treating mood disorders, including depression and anxiety.
Targeted Neurotransmitter Systems
The compound has shown efficacy in inhibiting the reuptake of:
- Serotonin (5-HT)
- Norepinephrine (NE)
- Dopamine (DA)
This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and emotional regulation.
Case Studies and Experimental Results
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited the reuptake of serotonin in human cell lines transfected with serotonin transporters, showing promising results for antidepressant activity .
- Another investigation highlighted its ability to modulate dopamine transporters, suggesting potential applications in treating conditions like ADHD .
- Animal Models :
Toxicological Profile
The compound exhibits moderate toxicity, with safety data indicating potential skin and eye irritation upon exposure. It is classified under GHS as a substance causing skin irritation (Category 2) and serious eye irritation (Category 2A) . Proper handling precautions are recommended to minimize exposure risks.
Comparison with Related Compounds
| Compound Name | Structure Type | Activity |
|---|---|---|
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Bicyclic | Monoamine reuptake inhibition |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Different pharmacodynamics due to hydroxyl group |
These comparisons illustrate the diversity within the azabicyclo compounds and their varying biological activities based on structural modifications.
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often starting with azabicyclic precursors. A common approach involves:
- Cyclization reactions using tert-butyl 3-aminocrotonate under acidic conditions to form the bicyclic core.
- Esterification to introduce the tert-butyl group, requiring catalysts like DMAP and controlled temperatures (0–25°C) for optimal yields .
- Purification via recrystallization or chromatography to achieve >95% purity. Reaction optimization focuses on solvent selection (e.g., THF or DCM) and temperature gradients to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) confirms the bicyclic framework, stereocenters, and functional groups.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves absolute stereochemistry, often employing software like SHELX for structural refinement .
- HPLC monitors purity, especially for chiral centers, using polar mobile phases .
Q. How is the compound’s preliminary biological activity assessed in drug discovery?
- In vitro assays evaluate enzyme inhibition (e.g., N-acylethanolamine-hydrolyzing acid amidase) using fluorescence-based substrates.
- Cellular models test anti-inflammatory or analgesic activity via cytokine modulation (e.g., IL-6, TNF-α) in macrophage lines.
- Pharmacokinetic screening includes metabolic stability in liver microsomes and membrane permeability (Caco-2 assays) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles) due to moderate toxicity risks (LD₅₀ > 500 mg/kg in rodents).
- Avoid inhalation/ingestion; store at 2–8°C in airtight containers.
- Dispose of waste via licensed hazardous disposal services, adhering to EPA/DOT guidelines .
Advanced Research Questions
Q. How can stereochemical configurations at the 1R and 5S positions influence biological activity?
The 1R/5S configuration enhances binding to chiral enzyme pockets (e.g., FAAH). Computational docking (AutoDock Vina) predicts interactions with catalytic residues, validated by enantioselective synthesis and activity assays. Inversion at these positions reduces potency by >50% .
Q. What strategies are used in structure-activity relationship (SAR) studies to optimize this scaffold?
- Functional group substitution : Replacing the tert-butyl ester with methyl or benzyl groups alters lipophilicity (logP) and bioavailability.
- Ring modifications : Introducing spirocyclic or diaza variants improves metabolic stability.
- Bioisosteric replacement : Swapping the hydroxyl group with fluorine enhances target affinity .
Q. How does computational modeling aid in predicting interaction mechanisms with biological targets?
Molecular dynamics simulations (AMBER, GROMACS) model ligand-receptor binding kinetics. Density functional theory (DFT) calculates charge distribution at the amino group, identifying nucleophilic hotspots for covalent inhibition .
Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?
Discrepancies often arise from metabolic activation (e.g., cytochrome P450-mediated toxicity). Mitigation strategies include:
- Metabolite profiling (LC-MS/MS) to identify reactive intermediates.
- Proteomics to assess off-target effects in hepatocytes.
- Dose-ranging studies in rodents to establish NOAEL (No Observed Adverse Effect Level) .
Q. What are the mechanistic insights into its role in modulating inflammatory pathways?
The compound inhibits prostaglandin synthesis by targeting COX-2 allosteric sites (IC₅₀ = 1.2 µM). RNA-seq analysis in LPS-stimulated macrophages shows downregulation of NF-κB pathway genes (e.g., IL1B, PTGS2) .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Batch variability : Controlled via automated reactors (e.g., ChemSpeed) for precise reagent addition.
- Purification bottlenecks : Switch from column chromatography to crystallization using ethanol/water mixtures.
- Thermal sensitivity : Optimize exothermic steps with jacketed reactors and real-time IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
